N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Description
The compound N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a diamide derivative featuring two distinct moieties:
- A 2,2'-bithiophene group linked via an ethyl chain to one amide nitrogen.
- A 3-(methylsulfanyl)phenyl group attached to the second amide nitrogen.
While direct data on this compound are absent in the provided evidence, comparisons with structurally related compounds can be drawn from synthesis methods, functional group behavior, and physicochemical trends.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S3/c1-24-15-5-2-4-13(12-15)21-19(23)18(22)20-10-9-14-7-8-17(26-14)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAASBZKTWDFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Bithiophene Moiety: This can be achieved through the coupling of thiophene units using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Ethyl Chain: The bithiophene can be functionalized with an ethyl chain through alkylation reactions.
Formation of the Ethanediamide Linkage: The final step involves the reaction of the bithiophene-ethyl intermediate with a methylsulfanyl-substituted phenyl isocyanate to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of such compounds would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions, affecting the thiophene rings or the amide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene units.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene or amide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Semiconductors: The compound’s structure suggests potential use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development: Compounds with similar structures are often explored for their biological activity, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for such compounds would depend on their specific application. In the context of organic electronics, the compound would interact with other materials to facilitate charge transport. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Bithiophene Functionalization
The synthesis of bithiophene-containing compounds often employs Stille coupling (as seen in for polymeric emitters) to extend thiophene substituents into bithiophene systems . For the target compound, a similar approach could be used to attach the ethyl-linked bithiophene moiety. highlights regioselective formylation of 5-piperidino-2,2'-bithiophene, demonstrating how substituents (e.g., piperidino groups) direct electrophilic aromatic substitution . This suggests that the target compound’s ethyl-bithiophene group may influence reactivity in downstream modifications.
Amide Bond Formation
details the synthesis of sulfamoylphenyl amides (e.g., compounds 5a–5d) via acyl chloride reactions with triethylamine in dichloromethane . Notably, yields for monoamides in range from 45–51%, suggesting that diamide formation may require optimized stoichiometry or protecting groups.
Functional Group Comparisons
Methylsulfanyl vs. Sulfonamide/Sulfamoyl Groups
The 3-(methylsulfanyl)phenyl group in the target compound differs from sulfonamides (e.g., 5a–5d in ) and sulfamoyl groups in terms of electronic effects. Methylsulfanyl (SMe) is electron-donating via resonance, while sulfonamides (SO₂NH₂) are electron-withdrawing. This distinction could alter solubility, crystallinity, and biological interactions. For example, sulfamoylphenyl amides in exhibit melting points between 142–182°C , whereas the target compound’s methylsulfanyl group may reduce polarity, lowering its melting point.
Ethanediamide vs. Monoamide Derivatives
lists N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (Entry 2966), another ethanediamide with aromatic substituents .
Physicochemical Properties
Melting Points and Solubility
shows that increasing alkyl chain length in sulfamoylphenyl amides (butyryl to heptanoyl) correlates with lower melting points (e.g., 180°C for 5a vs. 143°C for 5d) . The target compound’s rigid bithiophene and phenyl groups may counteract this trend, resulting in higher melting points than aliphatic analogues.
Spectral Data
The ¹H-NMR shifts of sulfamoylphenyl amides (δ 10.28 ppm for NH in 5a–5d) suggest strong deshielding due to amide proton environments. The target compound’s diamide structure may show similar NH shifts, while its bithiophene protons would resonate in the aromatic region (δ 6.5–7.5 ppm), as seen in for 5-piperidino-2,2'-bithiophene derivatives .
Reactivity and Regioselectivity
demonstrates that Vilsmeier-Haack formylation targets electron-rich positions on bithiophene systems . In the target compound, the ethyl-linked bithiophene’s electron density could direct electrophilic substitutions to the α-positions of thiophene rings. Conversely, the methylsulfanyl group on the phenyl ring may deactivate the para position for further substitution.
Data Table: Comparison of Key Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
